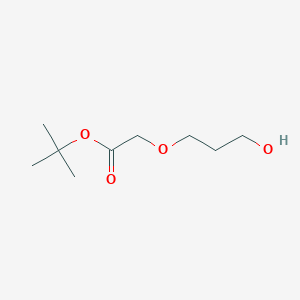![molecular formula C8H8F3NO B6255586 [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 451459-23-7](/img/no-structure.png)
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several methods, including the reaction of 4-trifluoromethylpyridine with paraformaldehyde in the presence of a basic catalyst, the reaction of 4-trifluoromethylpyridine with formaldehyde in the presence of a palladium catalyst, and the reaction of 4-trifluoromethylpyridine with dimethyl sulfate in the presence of sodium methoxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a trifluoromethyl group attached to the 4-position and a hydroxymethyl group attached to the 2-position of the ring .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
“[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” has a predicted boiling point of 191.1±35.0 °C and a predicted density of 1.362±0.06 g/cm3 . It is soluble in polar solvents such as methanol, ethanol, and water, but insoluble in nonpolar solvents such as hexane and toluene.Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves the conversion of 2,6-dimethyl-4-(trifluoromethyl)pyridine to the desired product through a series of reactions.", "Starting Materials": [ "2,6-dimethyl-4-(trifluoromethyl)pyridine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2,6-dimethyl-4-(trifluoromethyl)pyridine with sodium borohydride in methanol to form [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol.", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the alcohol group.", "Step 3: Extraction of the protonated product with an organic solvent.", "Step 4: Neutralization of the organic layer with sodium hydroxide to deprotonate the product.", "Step 5: Separation of the product from the organic layer by extraction with water." ] } | |
Número CAS |
451459-23-7 |
Nombre del producto |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol |
Fórmula molecular |
C8H8F3NO |
Peso molecular |
191.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



